molecular formula C24H25N3O2 B2654463 N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide CAS No. 1396747-64-0

N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2654463
CAS No.: 1396747-64-0
M. Wt: 387.483
InChI Key: DLHPNLULSAQNQK-UHFFFAOYSA-N
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Description

N-((1-Isonicotinoylpiperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound with the molecular formula C24H25N3O2 and a molecular weight of 387.5 g/mol . This molecule features a complex structure that incorporates both naphthalene and pyridine (isonicotinoyl) moieties linked through a piperidine-acetamide core, as represented by its SMILES notation . Its structural class is often investigated in medicinal and chemical research for its potential as a biologically active scaffold. Compounds with naphthalene groups are frequently explored for their interactions with various biological targets, and the piperidine moiety is a common feature in many pharmacologically active substances . Research into similar structures has shown relevance in the development of inhibitors for protein-protein interactions and other therapeutic targets . This product is intended for research purposes, such as in vitro assay development, hit-to-lead optimization studies, and as a building block in synthetic chemistry. Researchers value this compound for its potential to modulate specific biological pathways, though its precise mechanism of action is subject to ongoing investigation. This product is classified For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c28-23(16-21-6-3-5-19-4-1-2-7-22(19)21)26-17-18-10-14-27(15-11-18)24(29)20-8-12-25-13-9-20/h1-9,12-13,18H,10-11,14-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHPNLULSAQNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide would likely involve multiple steps, including:

    Formation of the Piperidine Ring: This could be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Isonicotinoyl Group: This might involve acylation reactions using isonicotinic acid or its derivatives.

    Formation of the Naphthalen-1-yl Acetamide: This could involve the reaction of naphthalene derivatives with acetic anhydride or acetyl chloride.

    Coupling Reactions: The final step would involve coupling the piperidine derivative with the naphthalen-1-yl acetamide under suitable conditions, possibly using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening for optimal conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the piperidine ring or the naphthalene moiety.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide.

    Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include Friedel-Crafts acylation or alkylation for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions, but could include oxidized or reduced derivatives, or substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound could serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It might be used in catalytic processes, particularly if it exhibits unique reactivity.

Biology

    Biological Activity: Compounds with similar structures often exhibit biological activities, such as enzyme inhibition or receptor binding.

Medicine

    Drug Development: The compound could be investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it acts on a receptor, it might mimic or block the natural ligand, altering signal transduction pathways.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on substituent effects, spectral characteristics, and crystallographic data.

Structural Analogues and Substituent Effects
Compound Name Substituents Key Structural Features Reference
Target Compound Naphthalen-1-yl, isonicotinoylpiperidinylmethyl Combines naphthalene (hydrophobic), piperidine (basic), and isonicotinoyl (polar aromatic) groups. Likely exhibits enhanced rigidity due to the piperidine ring.
N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide Naphthalen-1-yl, 4-bromophenyl Bromine substituent increases molecular weight and polarizability. The aryl group may enhance π-π stacking vs. the target’s pyridine ring.
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Naphthalen-1-yl, 3-chloro-4-fluorophenyl Halogen atoms (Cl, F) introduce electronegativity, potentially improving binding to electron-rich targets.
6b: Triazole-containing acetamide Naphthalen-1-yloxy, 2-nitrophenyl, triazole Nitro group (-NO₂) increases polarity and hydrogen-bonding capacity. The triazole ring adds planar rigidity and potential for metal coordination (e.g., Cu in synthesis).
5a: Hydroxynaphthyl-nitroacetamide 2-Hydroxynaphthalen-1-yl, 4-nitrophenyl Hydroxyl and nitro groups create strong hydrogen-bond donors/acceptors, contrasting with the target’s pyridine and piperidine motifs.

Key Observations :

  • The target compound’s isonicotinoylpiperidinylmethyl group introduces a basic nitrogen and a pyridine ring, which may improve solubility in polar solvents compared to halogenated analogs .
  • Triazole-containing analogs (e.g., 6b) exhibit distinct electronic profiles due to nitro groups (-NO₂), which are absent in the target compound but could enhance reactivity or binding specificity .
Spectral and Physical Properties
Compound Melting Point (°C) IR Peaks (cm⁻¹) NMR Shifts (δ, ppm) Reference
Target Compound Not reported Expected peaks: ~1647 (C=O amide), ~1601 (C=C aromatic), ~3168 (Ar–H). Anticipated signals: Naphthalene protons (~7.2–8.5), piperidine methylene (~2.5–3.5), pyridine protons (~8.1–8.6).
5a 249–251 3417 (NH), 3168 (OH), 1647 (C=O), 1439 (NO₂) δ 10.10 (s, OH), 8.57 (d, NH), 8.12 (d, Ar–H).
6b Not reported 1682 (C=O), 1504 (NO₂), 1275 (C–O) δ 5.38 (–NCH₂CO–), 8.36 (triazole), 10.79 (–NH).
N-(4-Bromophenyl)acetamide Not reported Bond lengths: C1–C2 (1.501 Å), N1–C2 (1.347 Å).

Key Observations :

  • The target compound’s IR spectrum would lack the NO₂ peaks (~1439–1504 cm⁻¹) seen in nitro-substituted analogs (5a, 6b) but share C=O and aromatic C=C stretches .
  • Crystallographic data for N-(4-bromophenyl)acetamide reveals bond lengths (e.g., C1–C2: 1.501 Å) comparable to typical acetamides, suggesting similar backbone rigidity in the target compound .

Biological Activity

N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide is a synthetic compound that combines a piperidine moiety with isonicotinoyl and naphthyl groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological applications, particularly in the treatment of neurological disorders and pain management.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H22N2O\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}
PropertyValue
Molecular Weight290.38 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogP (octanol-water partition coefficient)Estimated around 3.5
StabilityStable under dry conditions

These properties suggest that the compound has moderate lipophilicity, which may influence its bioavailability and interaction with biological targets.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with various neurotransmitter receptors, potentially influencing pathways related to neurodegeneration, pain modulation, and other neurological processes. The presence of the piperidine ring suggests possible interactions with receptors involved in the central nervous system, including opioid and dopamine receptors.

Pharmacological Studies

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:

  • Analgesic Effects : Preliminary studies suggest that this compound may possess analgesic properties, making it a candidate for pain relief therapies.
  • Anticonvulsant Activity : The piperidine derivative class is known for anticonvulsant effects, indicating potential utility in epilepsy management.
  • Neuroprotective Properties : Given its structural components, there is potential for neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Piperidine Derivative : The initial step involves synthesizing the piperidine component through cyclization reactions.
  • Coupling Reaction : The isonicotinoyl group is introduced via a coupling reaction with the piperidine derivative.
  • Final Acetamide Formation : The final step involves acylation to form the acetamide functional group.

Future Directions

Continued research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and pharmacodynamics.
  • Mechanistic Studies : Investigating the specific mechanisms by which this compound interacts with biological targets.
  • Clinical Trials : Exploring its efficacy in human subjects for various neurological conditions.

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